Potassium 5-oxo-L-prolinate

Description

Historical Perspectives in Amino Acid Derivative Research

The study of Potassium 5-oxo-L-prolinate is rooted in the broader history of amino acid chemistry. The parent compound, pyroglutamic acid (also known as 5-oxoproline), was first identified in 1882 when glutamic acid was heated, causing it to lose a water molecule and form a cyclic lactam. wikipedia.org For many years, it was primarily known as a chemical artifact. However, its biological relevance became increasingly apparent with the discovery of the γ-glutamyl cycle (or glutathione (B108866) cycle), where it was identified as a key metabolic intermediate. wikipedia.orgnih.gov

In the latter half of the 20th century, particularly from the 1980s onwards, research into pyroglutamic acid and its derivatives expanded significantly. researchgate.net Chemists recognized its value as a chiral precursor for the asymmetric synthesis of complex bioactive molecules and natural products. researchgate.net Its rigid, cyclic structure and multiple functional groups provided a versatile scaffold for creating a variety of chemical entities. researchgate.net The investigation of its salts, such as this compound, followed from the understanding that ions like potassium are crucial cofactors for enzymes that metabolize 5-oxoproline. smolecule.comnih.gov

Nomenclature and Structural Basis for Academic Study

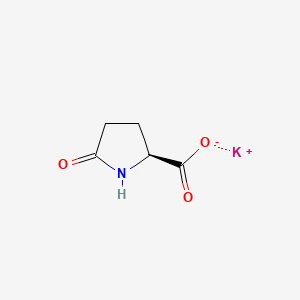

This compound is the formal name for the potassium salt of the L-enantiomer of 5-oxoproline. The parent acid is a five-membered lactam ring derived from the intramolecular cyclization of L-glutamic acid. wikipedia.org The systematic IUPAC name for the salt is potassium;(2S)-5-oxopyrrolidine-2-carboxylate. alfa-chemistry.com It is also referred to in literature as potassium pyroglutamate (B8496135) or potassium pidolate. wikipedia.orgnih.gov

The structure consists of a potassium cation (K⁺) ionically bonded to the carboxylate anion of 5-oxo-L-proline. This L-configuration is the naturally occurring stereoisomer. nih.gov The molecule's chemical properties are defined by the pyrrolidone ring and the carboxylate group, which allow it to participate in various biochemical reactions and interactions.

| Property | Value |

| CAS Number | 4810-50-8 alfa-chemistry.comaablocks.com |

| Molecular Formula | C₅H₆KNO₃ alfa-chemistry.comaablocks.com |

| Molecular Weight | 167.20 g/mol alfa-chemistry.com |

| IUPAC Name | potassium;(2S)-5-oxopyrrolidine-2-carboxylate alfa-chemistry.com |

| Canonical SMILES | C1CC(=O)N[C@@H]1C(=O)[O-].[K+] alfa-chemistry.com |

| InChI Key | WKHCFXKQKDNLEB-DFWYDOINSA-M alfa-chemistry.com |

Significance in Biological Systems and Biochemical Pathways

The biological significance of this compound is intrinsically linked to the metabolic roles of its constituent parts: the 5-oxo-L-prolinate anion and the potassium cation. The 5-oxo-L-prolinate anion is a central intermediate in the γ-glutamyl cycle, a key pathway for the synthesis and degradation of glutathione. nih.govoup.com

In this cycle, 5-oxo-L-proline is hydrolyzed to L-glutamate in an ATP-dependent reaction catalyzed by the enzyme 5-oxoprolinase. nih.govoup.com Crucially, research has demonstrated that this enzyme requires both a divalent cation (like Mg²⁺) and a monovalent cation, specifically K⁺ (potassium) or NH₄⁺ (ammonium), for its optimal activity. smolecule.comnih.gov The requirement for potassium highlights the direct biochemical relevance of this compound, as the presence of the potassium ion facilitates this vital metabolic conversion. smolecule.com The equilibrium of this reaction strongly favors the formation of glutamate (B1630785). smolecule.com

Research has illuminated the diverse roles of 5-oxoproline across different organisms:

In Mammals: It is found in various tissues, including the brain, and is involved in amino acid transport and neurotransmitter synthesis. smolecule.comnih.govnih.gov Dysregulation of the γ-glutamyl cycle can lead to an accumulation of 5-oxoproline, a condition known as pyroglutamic aciduria. nih.govnih.gov

In Plants: 5-oxoproline is involved in regulating amino acid metabolism. hep.com.cnnih.gov Studies have shown that its application can enhance tolerance to abiotic stresses like heat stress in certain plant species by up-regulating metabolic processes such as photosynthesis, amino acid metabolism, and glutathione metabolism. hep.com.cnnih.govresearchgate.net

In Fungi: L-pyroglutamic acid has been observed to affect the biosynthesis of mycotoxins in certain pathogenic fungi, suggesting a role in plant-pathogen interactions. mdpi.com

Detailed research findings underscore the compound's importance in metabolic regulation.

| Research Area | Organism/System | Key Findings |

| Enzyme Kinetics | Rat Kidney | The enzyme 5-oxoprolinase, which converts 5-oxo-L-proline to L-glutamate, demonstrates a requirement for K⁺ ions for optimal catalytic activity. nih.gov |

| Metabolic Regulation | Perennial Ryegrass | Exogenous application of 5-oxoproline improved heat tolerance by activating pathways related to carbon assimilation, amino acid metabolism, and glutathione metabolism. hep.com.cnnih.gov |

| Glutathione Turnover | Arabidopsis thaliana (plant) | Evidence suggests a pathway where glutathione is converted to 5-oxoproline and then to glutamate, highlighting 5-oxoproline as a key intermediate in glutathione degradation. oup.com |

| Metabolic Disorders | Human | Chronic ingestion of certain drugs can deplete glutathione, leading to the accumulation of 5-oxoproline and a state of metabolic acidosis. nih.gov |

| Neurobiology | Human Brain Cells | 5-oxoproline is transported into brain cells via the monocarboxylate transporter SLC16A1, suggesting a physiological role in the brain. nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

4810-50-8 |

|---|---|

Molecular Formula |

C5H6KNO3 |

Molecular Weight |

167.2 g/mol |

IUPAC Name |

potassium;(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C5H7NO3.K/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 |

InChI Key |

WKHCFXKQKDNLEB-DFWYDOINSA-M |

SMILES |

C1CC(=O)NC1C(=O)[O-].[K+] |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)[O-].[K+] |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].[K+] |

Other CAS No. |

4810-50-8 |

sequence |

X |

Origin of Product |

United States |

Enzymology and Metabolic Pathways of 5 Oxo L Proline

The Gamma-Glutamyl Cycle and its Components

The gamma-glutamyl cycle is a six-enzyme catalytic pathway that plays a significant role in the metabolism of glutathione (B108866). researchgate.net 5-oxo-L-proline is a key intermediate in this cycle, linking the breakdown of gamma-glutamyl compounds to the resynthesis of glutamate (B1630785), a precursor for glutathione. nih.govpnas.org The cycle involves the synthesis and degradation of glutathione, with 5-oxo-L-proline emerging from the breakdown phase and being recycled back into the synthesis pathway. researchgate.net

| Enzyme | Role in the Gamma-Glutamyl Cycle | Substrate(s) | Product(s) |

| 5-Oxoprolinase | Converts 5-oxo-L-proline to L-glutamate | 5-oxo-L-proline, ATP, Water | L-glutamate, ADP, Phosphate (B84403) |

| Gamma-Glutamyl Cyclotransferase (GGCT) | Forms 5-oxo-L-proline from γ-glutamyl amino acids | γ-glutamyl amino acids | 5-oxo-L-proline, Amino acid |

| Gamma-Glutamyl Transpeptidase (GGT) | Initiates glutathione breakdown by transferring the γ-glutamyl moiety | Glutathione, Amino acid | γ-glutamyl amino acid, Cysteinylglycine |

| Gamma-Glutamyl Cysteine Synthetase | Catalyzes the first step of glutathione synthesis | L-glutamate, L-cysteine, ATP | γ-glutamylcysteine, ADP, Phosphate |

| Glutathione Synthetase | Catalyzes the final step of glutathione synthesis | γ-glutamylcysteine, Glycine, ATP | Glutathione, ADP, Phosphate |

| Dipeptidase | Splits cysteinylglycine | Cysteinylglycine | Cysteine, Glycine |

Role of 5-Oxoprolinase in 5-oxo-L-proline Metabolism

5-Oxoprolinase is a critical enzyme that catalyzes the conversion of 5-oxo-L-proline to L-glutamate. nih.govexlibrisgroup.com This reaction is ATP-dependent, meaning it requires the energy from the cleavage of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) and inorganic phosphate to proceed. nih.govpnas.org The reaction is essentially irreversible, favoring the formation of L-glutamate. exlibrisgroup.com By converting 5-oxo-L-proline back to glutamate, 5-oxoprolinase ensures that the carbon and nitrogen from 5-oxo-L-proline are salvaged for the resynthesis of glutathione and other metabolic processes. nih.govpnas.org The enzyme requires magnesium (or manganese) and potassium (or ammonium) ions for its activity. nih.govexlibrisgroup.com The inhibition of 5-oxoprolinase leads to the accumulation of 5-oxo-L-proline in tissues and its excretion in urine, demonstrating the enzyme's crucial role in vivo. nih.govnih.gov

Gamma-Glutamyl Cyclotransferase (GGCT) and 5-oxo-L-proline Formation

Gamma-glutamyl cyclotransferase (GGCT) is the enzyme responsible for the formation of 5-oxo-L-proline within the gamma-glutamyl cycle. researchgate.netunl.edu It acts on gamma-glutamyl amino acids, which are formed by the action of gamma-glutamyl transpeptidase. pnas.org GGCT catalyzes an intramolecular cyclization reaction, releasing the amino acid and forming 5-oxo-L-proline. unl.edu This step is a key part of the pathway that breaks down gamma-glutamyl compounds. researchgate.net The activity of GGCT is a major source of 5-oxo-L-proline in the body. unl.edu

Interplay with Gamma-Glutamyl Transpeptidase (GGT)

Gamma-glutamyl transpeptidase (GGT) is a membrane-bound enzyme that initiates the breakdown of extracellular glutathione. researchgate.net It transfers the gamma-glutamyl moiety from glutathione to an acceptor, which is typically an amino acid, to form a gamma-glutamyl amino acid. researchgate.netnih.gov This newly formed gamma-glutamyl amino acid can then be transported into the cell where it becomes a substrate for gamma-glutamyl cyclotransferase, leading to the production of 5-oxo-L-proline. pnas.orgosti.gov Therefore, the activity of GGT is directly linked to the formation of the substrate required for 5-oxo-L-proline synthesis by GGCT. In some tissues, like erythrocytes, the pathway involving GGT and GGCT accounts for a significant portion of glutathione turnover and subsequent 5-oxo-L-proline formation. nih.govnih.gov

Other Enzymatic Origins of 5-oxo-L-proline (e.g., Glutamine Synthetase, Gamma-Glutamyl Cysteine Synthetase)

While the gamma-glutamyl cycle is the primary source of 5-oxo-L-proline, other enzymatic and non-enzymatic processes can also contribute to its formation. N-terminal glutamine and glutamic acid residues in proteins and peptides can spontaneously cyclize to form pyroglutamic acid. wikipedia.org This reaction can also be catalyzed by enzymes known as glutaminyl cyclases. wikipedia.org Under certain metabolic conditions, particularly in cases of deficiencies in the gamma-glutamyl cycle enzymes like glutathione synthetase, there can be an overproduction of gamma-glutamylcysteine (B196262) by gamma-glutamyl cysteine synthetase. This intermediate can then be converted to 5-oxo-L-proline. rupahealth.com

Glutathione Metabolism and 5-oxo-L-proline Intermediacy

5-oxo-L-proline is a direct and significant intermediate in the catabolism of glutathione. rupahealth.comhealthmatters.io The breakdown of glutathione is essential for recycling its constituent amino acids—cysteine, glycine, and glutamate—and for regulating intracellular glutathione levels.

5-oxo-L-proline as an Intermediate in Glutathione Catabolism

The catabolism of glutathione is initiated by gamma-glutamyl transpeptidase, which removes the gamma-glutamyl group. researchgate.net This sets off a cascade of reactions that ultimately leads to the formation of 5-oxo-L-proline via the action of gamma-glutamyl cyclotransferase. researchgate.netpnas.org The rate of 5-oxo-L-proline formation can be an indicator of the rate of glutathione turnover. rupahealth.com Once formed, 5-oxo-L-proline is then converted back to glutamate by 5-oxoprolinase, thus completing the recycling of the glutamate moiety of glutathione. nih.gov This pathway highlights the central role of 5-oxo-L-proline as a metabolic link in the continuous breakdown and resynthesis of glutathione. nih.gov

Regulation of Glutathione Synthesis by 5-oxo-L-proline-Related Enzymes

The synthesis of the vital antioxidant glutathione (GSH) is intricately regulated by enzymes that are part of the γ-glutamyl cycle, where 5-oxo-L-proline is a central metabolite. A key regulatory point is the feedback inhibition of γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis. nih.govnih.gov This enzyme is inhibited by glutathione itself, creating a self-regulating mechanism for maintaining cellular GSH levels. nih.gov

A deficiency in glutathione synthetase, the enzyme that catalyzes the final step in GSH synthesis, leads to a condition known as 5-oxoprolinuria. nih.govmetabolicsupportuk.orgoaanews.orgmedlineplus.gov In this autosomal recessive disorder, the reduced levels of glutathione lead to a lack of feedback inhibition on γ-glutamylcysteine synthetase. nih.gov This results in the overproduction of γ-glutamylcysteine, which is then converted to 5-oxo-L-proline by γ-glutamyl cyclotransferase. nih.govresearchgate.net The accumulation of 5-oxo-L-proline overwhelms the capacity of 5-oxoprolinase to convert it to glutamate, leading to its excretion in the urine and the clinical manifestations of the disorder. nih.govresearchgate.net

The enzymes involved in the γ-glutamyl cycle play a crucial role in maintaining the balance of substrates for glutathione synthesis. The coordinated action of these enzymes ensures that the cellular demand for glutathione is met while preventing the excessive accumulation of intermediates like 5-oxo-L-proline.

Role in Redox Homeostasis via the Glutathione Cycle

The glutathione cycle is a cornerstone of cellular redox homeostasis, and 5-oxo-L-proline is an integral part of this cycle. Glutathione, in its reduced form (GSH), is a primary scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage. nih.govmdpi.com The enzyme glutathione peroxidase catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by GSH, resulting in the formation of oxidized glutathione (GSSG). nih.govmdpi.com

To maintain the cellular pool of reduced glutathione, glutathione reductase catalyzes the NADPH-dependent reduction of GSSG back to GSH. mdpi.comnih.gov This continuous recycling is essential for sustaining the antioxidant capacity of the cell. The γ-glutamyl cycle, by ensuring the synthesis of glutathione, indirectly supports this critical aspect of redox balance. The conversion of 5-oxo-L-proline to glutamate by 5-oxoprolinase replenishes the glutamate pool necessary for the initial step of glutathione synthesis. researchgate.netpnas.orgnih.govexlibrisgroup.compnas.orgnih.govwikipedia.orgpnas.org

Disruptions in the glutathione cycle can lead to increased oxidative stress and cellular damage. The interplay between glutathione synthesis, utilization by glutathione peroxidase, and regeneration by glutathione reductase, all of which are connected to the metabolism of 5-oxo-L-proline, is therefore fundamental for maintaining cellular redox homeostasis. mdpi.comdntb.gov.ua

Interconversion with Related Amino Acids and Derivatives

The metabolic fate of 5-oxo-L-proline is closely intertwined with the metabolism of several key amino acids, highlighting its central position in cellular nitrogen and carbon metabolism.

The most direct metabolic link for 5-oxo-L-proline is its conversion to L-glutamate. This reaction is catalyzed by the ATP-dependent enzyme 5-oxoprolinase. pnas.orgnih.govexlibrisgroup.compnas.orgwikipedia.orgnactem.ac.uknih.gov This conversion is a crucial step in the γ-glutamyl cycle, as it salvages the glutamate moiety from 5-oxo-L-proline, making it available for resynthesis into glutathione or for other metabolic pathways. nih.govpnas.orgoup.com

The metabolic pathways of L-proline and L-glutamate are also interconnected. Proline can be synthesized from glutamate via the intermediate Δ1-pyrroline-5-carboxylate (P5C). nih.gov Conversely, the catabolism of proline, initiated by proline dehydrogenase (PRODH), also produces P5C, which can then be converted to glutamate. plos.org This bidirectional relationship establishes an indirect link between 5-oxo-L-proline and proline metabolism, with glutamate serving as a key intermediary.

Glutamine metabolism is a significant contributor to the cellular pool of glutamate and, by extension, to the formation of 5-oxo-L-proline. The enzyme glutaminase (B10826351) catalyzes the hydrolysis of glutamine to glutamate and ammonia. nih.govyoutube.com This reaction is a primary source of glutamate for various metabolic processes, including glutathione synthesis. jianhaidulab.com

In the context of the γ-glutamyl cycle, the glutamate derived from glutamine can be used by γ-glutamylcysteine synthetase to initiate the synthesis of glutathione. unl.edu Subsequently, during the breakdown of glutathione, 5-oxo-L-proline is formed. nih.gov Therefore, glutamine serves as a key precursor for the carbon and nitrogen atoms that ultimately constitute the 5-oxo-L-proline molecule. The activity of glutaminase and the subsequent utilization of glutamate in the γ-glutamyl cycle highlight the close metabolic relationship between glutamine and 5-oxo-L-proline. nih.govebrary.netuniprot.org

Isotopic Labeling Studies in Metabolic Pathway Elucidation

Isotopic labeling has been an invaluable tool for tracing the metabolic fate of molecules and elucidating complex biochemical pathways. The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), allows for the tracking of atoms through various metabolic transformations without the use of radioactivity.

While specific studies focusing solely on deuterium-labeled 5-oxo-L-proline are not extensively detailed in the provided search results, the principles of its application can be inferred from studies using other isotopes. For instance, studies have utilized L-5-[¹³C]oxoproline to investigate the kinetics of 5-oxo-L-proline and whole blood glutathione synthesis rates. nih.govutmb.edu Similarly, tracers like [¹⁵N]glycine and L-[²H₃]leucine have been used to measure glutathione synthesis and the kinetics of other amino acids. nih.govutmb.edu

The application of deuterium-labeled 5-oxo-L-proline would follow a similar methodology. By introducing deuterium atoms at specific, non-exchangeable positions on the 5-oxo-L-proline molecule, researchers can track its conversion to glutamate and its incorporation into the glutathione pool. Mass spectrometry-based techniques can then be used to detect and quantify the deuterium-labeled metabolites, providing insights into the flux through the γ-glutamyl cycle and the rate of glutathione synthesis. This approach would be particularly useful for studying the in vivo dynamics of 5-oxo-L-proline metabolism under various physiological and pathological conditions.

5-Oxo-L-proline, also known as pyroglutamic acid, is a crucial intermediate in the metabolism of glutathione, participating in a series of enzymatic reactions collectively known as the γ-glutamyl cycle. nih.govnih.govwikipedia.org This cycle is fundamental for the synthesis and degradation of glutathione, as well as for the transport of amino acids across cell membranes. nih.govwikipedia.org

The central enzyme in the metabolism of 5-oxo-L-proline is 5-oxoprolinase . This ATP-dependent enzyme catalyzes the conversion of 5-oxo-L-proline to L-glutamate. nih.govexlibrisgroup.compnas.org This reaction is a key step in the γ-glutamyl cycle, as it salvages the glutamate moiety from 5-oxoproline, allowing it to be reutilized for glutathione synthesis. unl.edunih.gov The activity of 5-oxoprolinase requires the presence of magnesium (or manganese) and potassium (or ammonium) ions. nih.govexlibrisgroup.com The reaction is essentially irreversible, strongly favoring the formation of glutamate. nih.govexlibrisgroup.com Deficiencies in 5-oxoprolinase activity can lead to a rare metabolic disorder characterized by the accumulation and excretion of 5-oxoproline in the urine (5-oxoprolinuria). karger.comnih.govresearchgate.net

The formation of 5-oxo-L-proline within the γ-glutamyl cycle is catalyzed by the enzyme γ-glutamylcyclotransferase . unl.edudiff.org This enzyme acts on γ-glutamyl amino acids, which are formed by the action of γ-glutamyl transpeptidase, releasing the amino acid and cyclizing the γ-glutamyl portion to form 5-oxo-L-proline. wikipedia.orgnih.gov

Beyond its role in the γ-glutamyl cycle, 5-oxo-L-proline can also be formed non-enzymatically through the spontaneous cyclization of L-glutamine and, to a lesser extent, L-glutamate. nih.govwikipedia.org This spontaneous formation highlights the importance of 5-oxoprolinase in cellular metabolism to prevent the accumulation of this metabolite, which can be detrimental. nih.gov

The table below summarizes the key enzymes involved in the metabolic pathways of 5-oxo-L-proline.

| Enzyme | Function | Cofactors/Requirements | Metabolic Pathway |

| 5-Oxoprolinase | Converts 5-oxo-L-proline to L-glutamate | ATP, Mg²⁺ (or Mn²⁺), K⁺ (or NH₄⁺) | γ-Glutamyl Cycle |

| γ-Glutamylcyclotransferase | Forms 5-oxo-L-proline from γ-glutamyl amino acids | - | γ-Glutamyl Cycle |

| γ-Glutamyl Transpeptidase | Transfers the γ-glutamyl moiety of glutathione to an acceptor (e.g., an amino acid) | - | γ-Glutamyl Cycle |

Tracking of Biomolecules through Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing one or more atoms of a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can track the molecule's journey through various metabolic pathways.

In the context of 5-oxo-L-proline, isotopic labeling has been instrumental in elucidating its metabolism and the dynamics of the γ-glutamyl cycle. nih.govnih.gov Studies have utilized carbon radioisotopes, such as ¹⁴C, to label 5-oxo-L-proline and monitor its conversion to other metabolites, such as glutamate and carbon dioxide, in vivo. nih.gov These experiments have provided direct evidence for the function of the γ-glutamyl cycle in tissues like the kidney and liver. nih.gov

For instance, when mice were administered a competitive inhibitor of 5-oxoprolinase, there was a significant accumulation of 5-oxoproline in various tissues and its excretion in urine. nih.gov This accumulation was markedly increased when isotopically labeled L-amino acids were co-administered, demonstrating that the formation of 5-oxoproline is a dynamic process linked to amino acid transport and glutathione metabolism. nih.gov

Stable isotopes, such as ¹³C and ¹⁵N, are also employed in these tracking studies, often in conjunction with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net These methods allow for the precise quantification of labeled molecules and their metabolic products. For example, L-pyroglutamic acid-13C5, a stable isotope-labeled form of 5-oxo-L-proline, can be used as an internal standard in mass spectrometry-based analyses to accurately measure the concentration of endogenous 5-oxo-L-proline in biological samples. lgcstandards.com

A critical consideration in isotopic labeling studies involving glutamine and glutamate is their potential for in-source cyclization to pyroglutamic acid during analysis by techniques like electrospray ionization mass spectrometry. acs.org This artifact can complicate the interpretation of results, and therefore, careful experimental design and the use of appropriate standards, including isotopically labeled ones, are necessary to distinguish between biologically formed and artifactual 5-oxo-L-proline. acs.org

The following table presents examples of isotopically labeled compounds used in the study of 5-oxo-L-proline metabolism.

| Labeled Compound | Isotope | Application |

| L-5-oxo-[¹⁴C]proline | ¹⁴C | Tracing the in vivo metabolism of 5-oxo-L-proline to CO₂ and other metabolites. nih.gov |

| L-Pyroglutamic Acid-13C5 | ¹³C | Internal standard for quantitative analysis of 5-oxo-L-proline by mass spectrometry. lgcstandards.com |

| L-Glutamic acid (labeled) | ¹³C, ¹⁵N | Precursor for the synthesis of isotopically labeled L-proline via 5-oxoproline. researchgate.net |

| L-Glutamine (labeled) | ¹³C, ¹⁵N | Used to study its conversion to 5-oxo-L-proline, while accounting for analytical artifacts. acs.org |

Physiological and Pathological Implications of 5 Oxo L Proline Metabolism

Role in Cellular Homeostasis and Amino Acid Transport Mechanisms

The metabolism of 5-oxo-L-proline is a fundamental component of the γ-glutamyl cycle, a primary pathway for the synthesis and degradation of glutathione (B108866) (GSH). mdpi.comidph.state.il.us This cycle plays a significant role in cellular homeostasis, particularly in maintaining redox balance and facilitating the transport of amino acids across cell membranes.

Glutathione is a vital intracellular antioxidant, protecting cells from damage caused by reactive oxygen species (ROS) and other harmful molecules generated during normal metabolic processes. mdpi.comresearchgate.net The γ-glutamyl cycle ensures a continuous supply of GSH. mdpi.com The cycle begins with the transport of amino acids into the cell, a process facilitated by the membrane-bound enzyme γ-glutamyl transpeptidase (GGT). GGT transfers the γ-glutamyl moiety from extracellular glutathione to an amino acid, forming a γ-glutamyl-amino acid that is then transported into the cell.

Inside the cell, the γ-glutamyl-amino acid is acted upon by γ-glutamyl cyclotransferase, which releases the amino acid and converts the γ-glutamyl portion into 5-oxo-L-proline. wikipedia.org This step is crucial as it makes the transported amino acid available for various cellular functions, including protein synthesis. The formation of 5-oxo-L-proline is, therefore, an indicator of the functioning of this amino acid transport system. nih.gov

Associations with Impaired Metabolic States

Disruptions in the metabolism of 5-oxo-L-proline are associated with several pathological conditions, primarily characterized by its accumulation in the body.

The accumulation and subsequent high-level excretion of 5-oxo-L-proline in the urine is a condition known as pyroglutamic aciduria or 5-oxoprolinuria. idph.state.il.us This condition is a recognized cause of high anion gap metabolic acidosis, a state where the blood becomes overly acidic. plos.orgjianhaidulab.com The buildup of 5-oxo-L-proline, an endogenous organic acid, overwhelms the body's buffering capacity, leading to a decrease in blood pH. plos.org This metabolic acidosis can be severe and is a key clinical feature in disorders of the γ-glutamyl cycle. mdpi.com Acquired forms of pyroglutamic acidosis have been associated with certain medications, such as paracetamol and some antibiotics, particularly in individuals with underlying risk factors like malnutrition, renal impairment, or sepsis. nih.govfrontiersin.org

Inherited defects in two key enzymes of the γ-glutamyl cycle are the primary genetic causes of 5-oxoprolinuria. nih.gov

Glutathione Synthetase (GS) Deficiency: This is an autosomal recessive disorder caused by mutations in the GSS gene. mdpi.com A deficiency in GS blocks the final step of glutathione synthesis, leading to a buildup of its precursor, γ-glutamylcysteine. This excess γ-glutamylcysteine is then shunted into an alternative pathway and converted to 5-oxo-L-proline, resulting in its massive accumulation. nih.govrupahealth.com The clinical severity can range from mild, affecting only red blood cells and causing hemolytic anemia, to severe, leading to systemic effects including metabolic acidosis from birth, hemolytic anemia, and progressive neurological damage. mdpi.commdpi.comrupahealth.com

5-Oxoprolinase (OPLAH) Deficiency: This is a rare autosomal recessive disorder resulting from mutations in the OPLAH gene. wikipedia.orgnih.gov The deficiency of this enzyme prevents the conversion of 5-oxo-L-proline back to glutamate (B1630785), causing the intermediate to accumulate. nih.gov While initially considered a benign condition, reports have linked it to a range of symptoms including neonatal hypoglycemia, microcytic anemia, kidney stones, and neurological issues such as epilepsy and intellectual disability. wikipedia.orgnih.govnih.gov

Below is a table summarizing the key features of these enzyme deficiencies.

| Feature | Glutathione Synthetase (GS) Deficiency | 5-Oxoprolinase (OPLAH) Deficiency |

| Inheritance | Autosomal Recessive mdpi.com | Autosomal Recessive nih.gov |

| Primary Defect | Impaired glutathione synthesis nih.gov | Impaired conversion of 5-oxo-L-proline to glutamate nih.gov |

| Biochemical Hallmark | Massive 5-oxoprolinuria, low glutathione levels nih.govrupahealth.com | 5-oxoprolinuria nih.gov |

| Clinical Manifestations | Metabolic acidosis, hemolytic anemia, neurological symptoms (seizures, ataxia, intellectual disability) mdpi.comrupahealth.com | Can be asymptomatic, but associated with kidney stones, anemia, hypoglycemia, and neurological symptoms nih.govnih.gov |

Under certain pathological conditions, the metabolism of 5-oxo-L-proline can enter a futile cycle that depletes cellular energy reserves. This mechanism has been described, for instance, in the context of chronic acetaminophen (B1664979) use, which can lead to glutathione depletion. researchgate.net

When both glutathione and its precursor cysteine are depleted, the enzyme γ-glutamylcysteine synthetase is activated due to the lack of feedback inhibition from glutathione. researchgate.net However, without sufficient cysteine, it cannot produce γ-glutamylcysteine. Instead, an intermediate, γ-glutamyl phosphate (B84403), is formed and then cyclizes to 5-oxo-L-proline. The subsequent conversion of 5-oxo-L-proline back to glutamate by 5-oxoprolinase consumes a molecule of ATP. This series of reactions creates a futile cycle where ATP is consumed at two steps without producing glutathione, leading to significant energy depletion. researchgate.net This ATP-depleting futile cycle can explain the accumulation of 5-oxo-L-proline and may contribute to the cellular toxicity seen in certain metabolic derangements. nih.govresearchgate.net

Involvement in Neurological Processes and Brain Metabolism

The accumulation of 5-oxo-L-proline has significant implications for the central nervous system, affecting both brain energy metabolism and neurotransmitter function.

5-oxo-L-proline is structurally related to glutamate, the principal excitatory neurotransmitter in the brain. researchgate.netyoutube.com Inborn errors of metabolism that lead to high concentrations of 5-oxo-L-proline are often associated with progressive neurological symptoms. idph.state.il.usresearchgate.net

Research indicates that L-pyroglutamic acid can interfere with glutamatergic neurotransmission. Studies have shown that it can decrease both sodium-dependent and sodium-independent glutamate binding to its receptors. nih.gov Since glutamate is crucial for learning, memory, and synaptic plasticity, this interference could contribute to the cognitive and neurological deficits observed in patients with pyroglutamic aciduria. nih.govrupahealth.com Furthermore, proline, a metabolic precursor to 5-oxo-L-proline, can be converted to glutamate in the brain, and high levels of proline have been shown to affect glutamate release and metabolism, potentially leading to neurological dysfunction. plos.orgresearchgate.net

High levels of 5-oxo-L-proline also impact brain energy metabolism. In vitro studies using rat cerebral cortex have demonstrated that L-pyroglutamic acid can impair energy production by significantly reducing CO2 production and ATP levels. nih.gov It was found to inhibit key enzymes of the mitochondrial respiratory chain, specifically complexes I and III, and complex IV (cytochrome c oxidase). nih.gov This impairment of mitochondrial function and energy production could be a key factor in the pathophysiology of the brain damage seen in disorders of 5-oxo-L-proline accumulation. nih.gov

The neurochemical effects of elevated 5-oxo-L-proline are summarized in the table below.

| Parameter | Observed Effect of L-pyroglutamic acid | Potential Neurological Consequence |

| Glutamate Binding | Decreased Na+-dependent and Na+-independent binding nih.gov | Disruption of excitatory neurotransmission, potential impairment of learning and memory nih.gov |

| Brain Energy Metabolism | Reduced CO2 production and ATP levels nih.gov | Impaired neuronal function and viability |

| Mitochondrial Respiration | Inhibition of respiratory chain complexes I, III, and IV nih.gov | Decreased cellular energy supply, contributing to neuropathology nih.gov |

Associations with Altered Protein Structures in Neurological Conditions

5-oxo-L-proline, also known as pyroglutamic acid, is implicated in the pathology of certain neurological conditions, most notably Alzheimer's disease, through the post-translational modification of specific proteins. This modification can significantly alter the protein's structure and function, contributing to disease progression. nih.govresearchgate.net

A key example of this is the modification of amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques in Alzheimer's disease. nih.gov The N-terminal glutamate residue of Aβ can undergo cyclization to form pyroglutamate (B8496135) (pE), resulting in a modified peptide known as pE3-Aβ. nih.govnih.gov This conversion is catalyzed by the enzyme glutaminyl cyclase. nih.gov

The presence of the pyroglutamate residue confers several pathogenic properties to the Aβ peptide. It increases the peptide's hydrophobicity, leading to a higher propensity for aggregation and fibril formation. nih.govnih.gov Furthermore, pE3-Aβ is more resistant to degradation by peptidases, which contributes to its accumulation in the brain. nih.gov Studies have shown that pE3-Aβ is highly toxic to neurons and astrocytes in primary cultures. nih.gov

Immunohistochemical studies of human brain tissue have revealed important associations between pE3-Aβ and Alzheimer's disease pathology. The levels of pE3-Aβ are significantly increased in the cerebral neocortex of individuals with Alzheimer's disease compared to age-matched controls without dementia. nih.govresearchgate.net A characteristic feature is the deposition of pE3-Aβ within neurons. researchgate.net The accumulation of insoluble pE3-Aβ has been found to correlate with cognitive decline, in some cases more strongly than the unmodified Aβ peptides. nih.gov

pE3-Aβ in Alzheimer's Disease vs. Controls

| Cohort | pE3-Aβ Levels | Key Observations | Reference |

|---|---|---|---|

| Alzheimer's Disease (AD) Cases | Significantly increased | Characteristic deposition within neurons. Correlates with cognitive decline. | nih.govresearchgate.net |

| Old Controls (OC) | Low levels detected | Significantly lower than in AD cases. | nih.govresearchgate.net |

| Young Controls (YC) | Generally not detected | Absence of significant pE3-Aβ deposition. | nih.gov |

Contributions to Connective Tissue Metabolism

5-oxo-L-proline as a Precursor in Collagen-Related Pathways

While not a direct precursor in the same manner as proline or lysine, 5-oxo-L-proline plays an indirect but significant role in collagen synthesis through its position in amino acid metabolic pathways. Collagen, the most abundant protein in mammals, has a unique amino acid composition, with approximately 23% being comprised of proline and its derivative, hydroxyproline. nih.gov The availability of proline is therefore a critical factor for collagen biosynthesis.

The metabolic link between 5-oxo-L-proline and collagen synthesis is primarily through its conversion to L-glutamate. The enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. nih.govnih.gov L-glutamate can then serve as a precursor for the synthesis of proline. This conversion involves the intermediate pyrroline-5-carboxylate (P5C). nih.govresearchgate.net

Therefore, the metabolism of 5-oxo-L-proline contributes to the intracellular pool of glutamate, which in turn can be utilized for the de novo synthesis of proline, a crucial building block for collagen. This pathway is particularly relevant in tissues with high rates of collagen turnover and in processes such as wound healing. nih.gov

5-oxo-L-proline as a Metabolite in Different Organ Systems

Renal and Hepatic Contributions to 5-oxo-L-proline Dynamics

The kidneys and liver are central to the metabolism of 5-oxo-L-proline, primarily through their role in the gamma-glutamyl cycle. nih.gov This cycle is essential for the synthesis and recycling of glutathione, a key antioxidant. rupahealth.com 5-oxo-L-proline is an intermediate in this cycle, formed from γ-glutamyl amino acids by the action of γ-glutamyl cyclotransferase. nih.gov

The enzyme 5-oxoprolinase, which converts 5-oxo-L-proline to L-glutamate, is found in various tissues, including the kidney and liver. nih.gov This enzymatic step is crucial for salvaging the glutamate moiety for glutathione resynthesis. nih.gov

In healthy individuals, the production and conversion of 5-oxo-L-proline are balanced. However, in certain conditions, this balance can be disrupted. For instance, impaired renal function can lead to the accumulation of 5-oxo-L-proline in the blood, as the kidneys are a primary site of its clearance. rupahealth.comlitfl.com Similarly, liver disease can affect glutathione metabolism and consequently alter the dynamics of 5-oxo-L-proline. nih.govnih.gov Conditions that deplete glutathione stores, such as sepsis or malnutrition, can lead to an overproduction of 5-oxo-L-proline, resulting in a state of high anion gap metabolic acidosis known as pyroglutamic acidosis. rupahealth.comlitfl.comderangedphysiology.com

Tissue-Specific Concentrations and Accumulation Patterns

The concentration of 5-oxo-L-proline can vary between different tissues, reflecting the local activity of the gamma-glutamyl cycle and the enzyme 5-oxoprolinase. Studies in animal models have provided insights into the tissue-specific accumulation of this metabolite.

When the enzyme 5-oxoprolinase is inhibited, 5-oxo-L-proline accumulates in various tissues, indicating its continuous production. nih.govresearchgate.net Research in mice has demonstrated that after the administration of an inhibitor of 5-oxoprolinase, there is a significant increase in the concentration of 5-oxo-L-proline in the kidney, liver, and brain. researchgate.netnih.gov This accumulation is further augmented by the administration of amino acids, providing evidence for the active functioning of the gamma-glutamyl cycle in these tissues. nih.govresearchgate.net

The following table summarizes the findings from a study on the accumulation of 5-oxo-L-proline in different mouse tissues following the inhibition of 5-oxoprolinase.

Accumulation of 5-oxo-L-proline in Mouse Tissues After Inhibition of 5-oxoprolinase

| Tissue | Observation | Reference |

|---|---|---|

| Kidney | Significant accumulation of 5-oxo-L-proline. | nih.govresearchgate.net |

| Liver | Notable increase in 5-oxo-L-proline concentration. | nih.govresearchgate.net |

| Brain | Accumulation of 5-oxo-L-proline was observed. | nih.govresearchgate.net |

| Eye | Increased levels of 5-oxo-L-proline were detected. | nih.gov |

These findings underscore the tissue-specific nature of 5-oxo-L-proline metabolism and the potential for its accumulation when metabolic pathways are disrupted.

Synthetic Strategies and Chemical Modifications of 5 Oxo L Proline

Established Methods for 5-oxo-L-proline Synthesis

The most common and well-established method for synthesizing 5-oxo-L-proline is through the intramolecular cyclization of L-glutamic acid. georganics.skwikipedia.org This reaction is typically achieved by heating L-glutamic acid in water, which results in the elimination of a water molecule and the formation of the lactam ring. georganics.sk This straightforward and efficient process makes 5-oxo-L-proline readily accessible from an inexpensive and naturally occurring amino acid.

In biological systems, 5-oxo-L-proline is a metabolite in the γ-glutamyl cycle. wikipedia.orgnih.gov It is formed from γ-glutamyl amino acids through the action of the enzyme γ-glutamylcyclotransferase. wikipedia.org Subsequently, the enzyme 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline back to L-glutamate, a reaction that is coupled with the cleavage of ATP to ADP and inorganic phosphate (B84403). nih.govexlibrisgroup.com

A summary of common synthetic approaches is presented in the table below.

| Starting Material | Key Reagents/Conditions | Product | Reference(s) |

| L-Glutamic Acid | Heat, Water | 5-oxo-L-proline | georganics.sk |

| γ-Glutamyl Amino Acids | γ-Glutamylcyclotransferase (in vivo) | 5-oxo-L-proline | wikipedia.org |

Derivatization and Analog Generation for Research

The functional groups of 5-oxo-L-proline, namely the carboxylic acid and the secondary amine within the lactam ring, provide opportunities for a wide range of chemical modifications. These derivatizations are crucial for developing analogs with specific biological activities and for their use as tools in drug discovery. clockss.org

The carboxylic acid group of 5-oxo-L-proline can be readily esterified to produce a variety of ester derivatives. For instance, methyl 5-oxo-L-prolinate can be synthesized, which can then be used in further chemical transformations. The nitrogen atom of the lactam can also undergo reactions such as N-acylation.

Substituted pyroglutamic acids can be synthesized and incorporated into peptide backbones to modify their secondary structure and influence their interaction with biological targets. clockss.org These modifications can significantly alter the bioactivity of peptides, leading to the development of potent agonists or antagonists. clockss.org

The development of 5-oxo-L-proline analogs has been a key strategy in the modulation of enzyme activity, particularly for enzymes involved in proline metabolism.

A notable example is the inhibition of 5-oxoprolinase, the enzyme responsible for converting 5-oxo-L-proline to L-glutamate. L-2-imidazolidone-4-carboxylate has been identified as an effective competitive inhibitor of this enzyme. nih.govpnas.org By blocking the action of 5-oxoprolinase, this analog leads to the accumulation of 5-oxo-L-proline in tissues. pnas.orgnih.gov

Another important target is Pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme in the proline biosynthesis pathway. Several proline analogs have been identified as inhibitors of human PYCR1, including L-tetrahydro-2-furoic acid, cyclopentanecarboxylate, L-thiazolidine-4-carboxylate, L-thiazolidine-2-carboxylate, and N-formyl L-proline (NFLP). nih.gov Among these, NFLP was found to be the most potent competitive inhibitor with respect to the substrate P5C. nih.gov The crystal structure of PYCR1 in complex with NFLP revealed that the inhibitor induces conformational changes in the active site, allowing for additional hydrogen bonding and explaining its enhanced affinity. nih.gov

A selection of 5-oxo-L-proline analogs and their targeted enzymes is detailed below.

| Analog | Targeted Enzyme | Effect | Reference(s) |

| L-2-imidazolidone-4-carboxylate | 5-oxoprolinase | Competitive Inhibition | nih.govpnas.org |

| N-formyl L-proline (NFLP) | Pyrroline-5-carboxylate reductase 1 (PYCR1) | Competitive Inhibition | nih.gov |

| L-tetrahydro-2-furoic acid | Pyrroline-5-carboxylate reductase 1 (PYCR1) | Inhibition | nih.gov |

| L-thiazolidine-4-carboxylate | Pyrroline-5-carboxylate reductase 1 (PYCR1) | Inhibition | nih.gov |

Complexation and Adduct Formation with 5-oxo-L-proline

The ability of 5-oxo-L-proline to participate in non-covalent interactions, such as hydrogen bonding, makes it a candidate for forming complexes and adducts with other molecules. This property is particularly relevant in the field of crystal engineering and for the development of co-crystals.

While specific studies on the co-crystallization of 5-oxo-L-proline are not extensively documented in the provided search results, the principles of co-crystallization can be inferred from studies involving the closely related amino acid, L-proline. Co-crystals are multi-component solids where the components interact through non-ionic interactions, such as hydrogen bonds. Amino acids, including L-proline, are considered promising co-formers due to their functional groups that can participate in hydrogen bonding and their zwitterionic nature which can lead to strong interactions. mdpi.com

L-proline has been successfully used as a co-former to enhance the solubility and dissolution rates of poorly soluble active pharmaceutical ingredients (APIs). mdpi.comresearchgate.net For example, co-crystals of L-proline with the antiepileptic drug lamotrigine (B1674446) have been developed to improve its dissolution rate. researchgate.net Similarly, co-crystals of resveratrol (B1683913) and polydatin (B1678980) with L-proline have been synthesized and characterized. mdpi.com The rigid five-membered ring structure of proline is thought to contribute to the stability of the resulting co-crystals. mdpi.com Given the structural similarity, 5-oxo-L-proline would be expected to exhibit similar potential as a co-former in creating novel solid forms of various compounds with modified physicochemical properties.

Analytical Methodologies for 5 Oxo L Proline Quantification and Characterization

Spectrometric Approaches

Spectrometric methods are powerful tools for the identification and quantification of 5-oxo-L-proline, offering high sensitivity and specificity.

Mass Spectrometry Techniques (e.g., HILIC-MS/MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has emerged as a robust method for the quantification of 5-oxo-L-proline in biological samples. This technique is particularly advantageous as it avoids the in-source formation of pyroglutamic acid from glutamine and glutamate (B1630785), a common issue in other mass spectrometry approaches. nih.govuq.edu.au The chromatographic separation effectively isolates 5-oxo-L-proline before it enters the mass spectrometer. nih.govuq.edu.au

A developed HILIC-MS/MS method demonstrated a short analysis time and is suitable for routine clinical use. nih.govuq.edu.au The assay's limit of the blank was reported to be 0.14 μmol/L, and it showed linearity up to 5000 μmol/L with good precision. nih.govuq.edu.au In healthy individuals, the reference interval for plasma 5-oxo-L-proline was established to be between 22.6 to 47.8 μmol/L. nih.govuq.edu.au Furthermore, HPLC-MS/MS methods have been developed for the quantification of 5-oxo-L-proline in rat plasma and cell culture media, with a lower limit of quantification (LLOQ) of 50 ng/ml for rat plasma and 10 ng/ml for cell culture media. nih.gov These methods have proven to be rapid, sensitive, and quantitative for determining 5-oxo-L-proline concentrations in both in vivo and in vitro settings. nih.govresearchgate.net

| Parameter | HILIC-MS/MS Method | HPLC-MS/MS Method (Rat Plasma) | HPLC-MS/MS Method (Cell Culture) |

| Limit of Blank | 0.14 μmol/L | Not Reported | Not Reported |

| Linearity | Up to 5000 μmol/L | Up to 1 μg/ml | Up to 1 μg/ml |

| Lower Limit of Quantification (LLOQ) | Not Reported | 50 ng/ml | 10 ng/ml |

| Reference Interval (Human Plasma) | 22.6 - 47.8 μmol/L | Not Applicable | Not Applicable |

It is important to note that the cyclization of glutamine to pyroglutamic acid can occur during sample preparation, such as protein removal, which can lead to a significant drop in apparent glutamine levels and a corresponding increase in pyroglutamic acid. nih.govresearchgate.net Therefore, considering the sum of glutamine and pyroglutamic acid concentrations may provide a more accurate measure of the actual blood glutamine level. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the unambiguous identification and quantification of 5-oxo-L-proline in complex mixtures like wine and biological fluids, often without the need for extensive sample preparation or separation. nih.gov Proton NMR (¹H NMR) is a key technology in metabolomics, allowing for both untargeted and targeted quantitative measurements of metabolites. nih.gov

One of the strengths of NMR is its ability to definitively identify compounds at concentrations in the mg/L range without relying on reference compounds. nih.gov A study on human serum using ¹H NMR at 800 MHz revealed a significant conversion of glutamine to pyroglutamic acid during protein removal steps. nih.gov While this cyclization was observed in ultrafiltered and protein-precipitated serum, it was not detected in intact serum. nih.govresearchgate.net This finding highlights the importance of sample handling in metabolomic studies. In intact serum, the concentration of glutamine was found to be essentially equal to the sum of glutamine and pyroglutamic acid concentrations in the processed samples. nih.gov

For structural elucidation, 2D NMR experiments like the [¹H, ¹³C]-HSQC (Heteronuclear Single Quantum Coherence) spectrum provide detailed information about the connectivity of atoms within the 5-oxo-L-proline molecule. hmdb.ca Furthermore, ¹³C-direct detection NMR has been utilized to monitor the hydroxylation of proline residues, a post-translational modification, in real-time. nih.gov This technique is particularly useful for studying proline residues, which lack amide protons and are therefore not readily observed in standard ¹H-¹⁵N HSQC experiments. nih.govcopernicus.org

| NMR Technique | Application | Key Findings |

| ¹H NMR | Quantification in wine and serum | Unambiguous identification and quantification without extensive sample preparation. nih.gov Revealed glutamine cyclization during sample processing. nih.gov |

| [¹H, ¹³C]-HSQC | Structural Elucidation | Provides detailed atomic connectivity information. hmdb.ca |

| ¹³C-direct detection NMR | Monitoring Post-Translational Modifications | Allows for real-time monitoring of proline hydroxylation. nih.gov |

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating 5-oxo-L-proline from complex biological matrices prior to its quantification and characterization.

Ion-Exchange Chromatography for 5-oxo-L-proline Isolation

Ion-exchange chromatography (IEC) is a widely used and powerful technique for the separation and purification of ionizable molecules, including amino acids and their derivatives like 5-oxo-L-proline, based on their net charge. purolite.comnih.govspringernature.com This method offers high resolving power, large sample-handling capacity, and is readily scalable. nih.govspringernature.com

The principle of IEC involves the interaction of charged molecules in the sample with oppositely charged functional groups on the stationary phase (resin). purolite.com The separation is achieved by controlling the pH and ionic strength of the mobile phase, which influences the charge of the analyte and its affinity for the resin. purolite.com For instance, cation-exchange chromatography has been successfully employed for the preparative separation of L-proline and L-hydroxyproline. researchgate.net By optimizing the adsorption and desorption parameters, high purity and recovery of the target imino acids were achieved. researchgate.net Although specific protocols for the isolation of 5-oxo-L-proline using IEC are not detailed in the provided context, the general principles of separating amino acids based on their charge properties are directly applicable. purolite.comnih.govyoutube.com

Enzymatic Assays for Metabolic Activity Assessment

Enzymatic assays provide a functional approach to quantify 5-oxo-L-proline by measuring the activity of enzymes involved in its metabolism. These assays are highly specific and sensitive, offering valuable insights into the metabolic pathways of this compound. sigmaaldrich.com

A key enzyme in the metabolism of 5-oxo-L-proline is 5-oxoprolinase (ATP-hydrolyzing), which catalyzes the conversion of 5-oxo-L-proline to L-glutamate in an ATP-dependent reaction. wikipedia.orgnih.gov The activity of this enzyme can be assayed by measuring the formation of L-glutamate or the consumption of ATP. The reaction requires the presence of Mg²⁺ (or Mn²⁺) and K⁺ (or NH₄⁺) for optimal activity, and the equilibrium of the reaction strongly favors the formation of glutamate at a pH of 7.8. nih.gov

In prokaryotes, a different type of 5-oxoprolinase, composed of subunits PxpA, PxpB, and PxpC, has been identified. nih.govnih.gov The activity of this enzyme can be reconstituted in vitro by mixing the recombinant protein subunits. nih.govnih.gov Assays of cell lysates from bacteria with inactivated pxpA, pxpB, or pxpC genes showed a disappearance of ATP-dependent 5-oxoprolinase activity, leading to the accumulation of 5-oxo-L-proline. nih.govnih.gov

Furthermore, pyroglutamate (B8496135) aminopeptidase, a thermostable enzyme, can be used for the quantitative analysis of N-terminal pyroglutamic acid in peptides. nih.gov This enzyme specifically cleaves the N-terminal pyroglutamate residue, which can then be quantified using methods like HPLC. nih.gov

| Enzyme | Reaction Catalyzed | Assay Principle |

| 5-oxoprolinase (ATP-hydrolyzing) | 5-oxo-L-proline + ATP + 2H₂O → L-glutamate + ADP + Pi | Measurement of L-glutamate formation or ATP consumption. wikipedia.orgnih.gov |

| Prokaryotic 5-oxoprolinase (PxpA, PxpB, PxpC) | ATP-dependent conversion of 5-oxo-L-proline | Reconstitution of activity with recombinant proteins and measurement in cell lysates. nih.govnih.gov |

| Pyroglutamate aminopeptidase | Cleavage of N-terminal pyroglutamate from peptides | Quantification of the released pyroglutamate by HPLC. nih.gov |

Sample Preparation and Derivatization for Analysis in Biological Matrices

Proper sample preparation is a critical step for the accurate analysis of 5-oxo-L-proline in biological matrices such as plasma, urine, and cell culture media. rupahealth.com The choice of preparation method depends on the analytical technique to be employed.

For methods like LC-MS/MS, sample preparation can be as simple as centrifugation to remove particulate matter, with direct injection of the supernatant. nih.gov However, in many cases, protein precipitation is necessary to remove interfering proteins from biological samples. It is crucial to be aware that this step can induce the cyclization of glutamine to pyroglutamic acid, potentially leading to inaccurate quantification. nih.govresearchgate.net

Derivatization is often employed to improve the chromatographic properties and detection sensitivity of 5-oxo-L-proline, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. A common two-step derivatization process involves esterification followed by acylation. For instance, a method has been described where 5-oxo-L-proline is first esterified with 2 M HCl in methanol (B129727) and then derivatized with pentafluoropropionic anhydride (B1165640) (PFPA) to form its methyl ester pentafluoropropionyl amide derivative. nih.gov It's important to note that under these conditions, some conversion of authentic pyroglutamic acid to glutamic acid can occur. nih.gov Another derivatization reagent, pentafluorobenzyl bromide (PFB-Br), has also been used to prepare the PFB ester of 5-oxo-L-proline for GC-MS analysis. nih.gov

For chiral analysis of proline enantiomers by GC, a two-step derivatization involving methylation followed by acetylation can be used. sigmaaldrich.com This process does not cause racemization and improves the chromatographic peak shape and volatility of the analyte. sigmaaldrich.com While this method is for proline, similar principles could be applied to 5-oxo-L-proline. The use of derivatization agents like Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) and its pseudoenantiomer D-FDLA allows for the enantiomeric excess determination of proline using electrospray ionization-mass spectrometry. americanlaboratory.com

| Derivatization Reagent | Analytical Technique | Purpose |

| HCl/Methanol and Pentafluoropropionic Anhydride (PFPA) | GC-MS | Forms methyl ester pentafluoropropionyl amide derivative for improved volatility and detection. nih.gov |

| Pentafluorobenzyl Bromide (PFB-Br) | GC-MS | Forms PFB ester for analysis. nih.gov |

| Methanolic HCl and Acetic/Trifluoroacetic Anhydride | Chiral GC | Enables enantiomeric separation of proline by improving chromatographic properties. sigmaaldrich.com |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) / D-FDLA | ESI-MS | Allows for determination of enantiomeric excess. americanlaboratory.com |

Emerging Research Frontiers and Applications of Potassium 5 Oxo L Prolinate

Exploration of 5-oxo-L-proline as a Biological Marker

The presence and concentration of 5-oxo-L-proline in biological fluids and tissues are gaining attention as potential indicators of metabolic state and disease. Its central role in glutathione (B108866) metabolism makes it a sensitive marker for oxidative stress and related pathologies.

Metabolomic Profiling in Systemic Investigations

Metabolomic studies, which involve the comprehensive analysis of metabolites in a biological system, have identified 5-oxo-L-proline as a significant biomarker in various systemic investigations. These studies have highlighted its altered levels in several disease states, providing insights into underlying metabolic dysregulation.

A notable study integrating transcriptomic and metabolomic data has implicated the gamma-glutamyl cycle and, consequently, 5-oxo-L-proline in the development and progression of pancreatic ductal adenocarcinoma (PDAC). This research demonstrated that elevated levels of 5-oxo-L-proline could serve as a diagnostic biomarker for this aggressive cancer.

Furthermore, metabolomic profiling has revealed a connection between 5-oxo-L-proline and neurological disorders. A study on depression identified proline, 1-pyrroline-5-carboxylate (a precursor to proline), and glutamic acid as potential biomarkers that can distinguish patients with depression from healthy individuals. This suggests that alterations in the metabolic pathways involving these compounds, including the pathway that produces 5-oxo-L-proline, may reflect brain metabolism changes associated with depression.

The following table summarizes key findings from metabolomic studies where 5-oxo-L-proline has been identified as a potential biomarker:

| Disease/Condition | Biological Sample | Key Findings | Potential Implication |

|---|---|---|---|

| Pancreatic Ductal Adenocarcinoma (PDAC) | Tumor tissue, para-carcinoma tissue, serum | Elevated levels of 5-oxo-L-proline. | Diagnostic biomarker for PDAC. |

| Depression | Serum | Altered levels of proline, 1-pyrroline-5-carboxylate, and glutamic acid, which are metabolically linked to 5-oxo-L-proline. | Potential biomarker for diagnosing depression and understanding its metabolic basis. |

Rational Design of 5-oxo-L-proline-Based Chemical Scaffolds

The unique cyclic lactam structure of 5-oxo-L-proline makes it an attractive scaffold for the rational design of new chemical entities with specific biological activities. Researchers are exploring its potential in developing enzyme modulators, receptor ligands, and other targeted agents.

Development of Enzyme Inhibitors and Activators

The structural similarity of 5-oxo-L-proline to proline allows for the design of competitive inhibitors for enzymes that utilize proline as a substrate. By modifying the 5-oxo-L-proline scaffold, researchers can create molecules that bind to the active site of these enzymes, blocking their function.

An example of this approach is the development of inhibitors for proline dehydrogenase (PRODH), an enzyme involved in proline catabolism that has been implicated in the metabolic reprogramming of cancer cells. Studies have investigated various proline-like compounds, demonstrating that modifications to the ring structure and the addition of functional groups can lead to potent and selective inhibition of PRODH.

While the focus has largely been on inhibitors, the principles of rational drug design could theoretically be applied to develop enzyme activators based on the 5-oxo-L-proline structure. However, the development of small molecule enzyme activators is a more challenging area of research, and specific examples based on the 5-oxo-L-prolinate scaffold are not yet prominent in the scientific literature.

Investigation of Receptor Ligands with 5-oxo-L-proline Motifs

The 5-oxo-L-proline motif has been successfully incorporated into the design of novel receptor ligands. A significant example is the synthesis of a series of 1,3-diaryl-5-oxo-proline derivatives that act as ligands for the endothelin receptors (ETA and ETB). In this research, one of the synthesized compounds was identified as a selective ligand for the ETA receptor. This work provides insight into the structural requirements for affinity and selectivity at this receptor subtype, opening avenues for the development of new therapeutics targeting the endothelin system.

Novel Agents Targeting Specific Biological Mechanisms

The 5-oxo-L-proline scaffold is also being explored for the development of novel agents that target specific biological mechanisms beyond enzyme inhibition and receptor binding. One such example is L-2-oxothiazolidine-4-carboxylate (OTC), an analog of 5-oxo-L-proline. OTC acts as a prodrug of cysteine, a key amino acid for the synthesis of glutathione. By delivering cysteine into cells, OTC can replenish glutathione levels, thereby protecting cells from oxidative damage. This demonstrates the potential of using 5-oxo-L-proline analogs to modulate critical cellular pathways.

Mechanistic Studies on 5-oxo-L-proline in Cellular Models

Understanding the precise mechanisms by which 5-oxo-L-proline exerts its effects at the cellular level is a key area of ongoing research. These studies often involve the use of cellular models to dissect its role in various signaling pathways and metabolic processes.

As a central component of the gamma-glutamyl cycle, 5-oxo-L-proline is intrinsically linked to cellular redox homeostasis through its connection to glutathione metabolism. The conversion of 5-oxo-L-proline to glutamate (B1630785) is catalyzed by the enzyme 5-oxoprolinase, a reaction that is coupled with the hydrolysis of ATP. This process is essential for recycling glutamate, which is then used for the resynthesis of glutathione.

The broader metabolic network connected to 5-oxo-L-proline includes proline metabolism, which has been shown to be a modulator of various cellular signaling pathways, such as the amino acid stress response and the extracellular signal-related kinase (ERK) pathway. While much of the research has focused on proline itself, the metabolic interconversion between proline and 5-oxo-L-proline suggests that the latter may also play a role in these signaling events. Further mechanistic studies are needed to elucidate the specific signaling functions of 5-oxo-L-proline in different cellular contexts.

Investigating Cellular Responses to Modulations of 5-oxo-L-proline Levels

The cellular concentration of 5-oxo-L-proline, also known as pyroglutamic acid, is a critical indicator of the metabolic equilibrium within the gamma-glutamyl cycle, a key pathway for glutathione synthesis and amino acid transport. nih.gov Modulations in the levels of this metabolite, either through genetic defects or external factors, can trigger a cascade of cellular responses with significant physiological consequences.

Elevated levels of 5-oxo-L-proline are a hallmark of inborn errors of metabolism such as 5-oxoprolinuria, which can result from deficiencies in the enzymes glutathione synthetase or 5-oxoprolinase. nih.gov This accumulation leads to a condition known as high anion gap metabolic acidosis. nih.govnih.gov Research on the cellular impacts of increased 5-oxo-L-proline has revealed a significant induction of oxidative stress. Studies have demonstrated that elevated 5-oxo-L-proline can cause protein oxidation and a reduction in non-enzymatic antioxidant defenses within the brain. nih.gov This oxidative environment is believed to be a contributing factor to the neurological symptoms observed in individuals with 5-oxoprolinuria, which can include seizures and intellectual disability. nih.gov

Conversely, the implications of decreased 5-oxo-L-proline levels are less understood but are an active area of investigation. As an intermediate in the glutathione cycle, a deficiency could theoretically impact the cell's ability to synthesize this crucial antioxidant, potentially rendering cells more susceptible to oxidative damage.

The following interactive data table summarizes the key cellular responses observed with modulations in 5-oxo-L-proline levels:

| Modulation of 5-oxo-L-proline | Associated Conditions | Key Cellular Responses | Observed Physiological Effects |

| Increased Levels | 5-oxoprolinuria, Glutathione synthetase deficiency, 5-oxoprolinase deficiency | - Induction of oxidative stress- Increased protein oxidation- Decreased non-enzymatic antioxidant defenses | - High anion gap metabolic acidosis- Neurological symptoms (e.g., seizures, intellectual disability)- Hemolytic anemia |

| Decreased Levels | (Largely theoretical and under investigation) | - Potential impairment of glutathione synthesis- Possible increased susceptibility to oxidative stress | (To be determined through further research) |

Future Directions in Potassium 5-oxo-L-prolinate Research

The unique biochemical properties of 5-oxo-L-proline and its salts, such as this compound, present several promising avenues for future research and potential therapeutic applications. The ability of this compound to influence key cellular processes opens up frontiers in neurology, dermatology, and metabolic medicine.

One of the most exciting future directions lies in the exploration of this compound's potential as a nootropic agent. L-pyroglutamic acid has been shown to cross the blood-brain barrier and may play a role in cognitive function. georganics.sk Further research is warranted to investigate the specific effects of the potassium salt on neurotransmitter systems and its potential to mitigate age-related cognitive decline. The established link between increased potassium intake and improved cognitive performance in some studies provides a rationale for investigating the unique contribution of the 5-oxo-L-prolinate moiety in this context. nih.gov

In the field of dermatology, the sodium salt of pyroglutamic acid is already utilized for its humectant properties in skin and hair care products. wikipedia.org Future research could focus on the specific benefits of this compound in dermatological formulations. Investigations into its ability to enhance skin barrier function, modulate inflammatory responses, and act as a delivery vehicle for other active ingredients could lead to the development of novel skincare and therapeutic products.

Furthermore, the role of 5-oxo-L-proline as an intermediate in glutathione metabolism suggests its potential relevance in managing conditions associated with oxidative stress and metabolic dysregulation. rupahealth.com Future studies could explore the use of this compound as a nutritional supplement to support glutathione synthesis in individuals with metabolic syndrome or type 2 diabetes. taylorandfrancis.com Its potential to modulate amino acid metabolism and improve cellular antioxidant capacity warrants further investigation in preclinical and clinical settings. dntb.gov.ua

The utility of pyroglutamic acid as a chiral building block in the asymmetric synthesis of pharmaceuticals is another significant area for future research. dntb.gov.ua Its rigid, cyclic structure makes it an attractive starting material for the creation of complex molecules with specific biological activities. Continued exploration in this area could lead to the development of novel drugs with improved efficacy and fewer side effects.

Finally, a deeper understanding of the cellular and molecular mechanisms underlying the effects of 5-oxo-L-proline is crucial. Future research should aim to elucidate the specific signaling pathways and downstream targets that are modulated by varying concentrations of this metabolite. This fundamental knowledge will be instrumental in translating the therapeutic potential of this compound into clinical applications. researchgate.net

Q & A

Q. What are the established methods for synthesizing and characterizing potassium 5-oxo-L-prolinate?

this compound is synthesized via esterification of L-proline followed by oxidation and subsequent salt formation. Key steps include:

- Synthesis : React L-proline with methanol under acidic conditions to form methyl 5-oxo-L-prolinate, followed by hydrolysis and neutralization with potassium hydroxide .

- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the pyrrolidone ring structure and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 234 [M+H]⁺ for methyl 5-oxo-L-prolinate analogs) . Purity is assessed via HPLC with UV detection, targeting ≥97% purity .

Q. How can researchers validate the purity and stability of this compound in aqueous solutions?

- Purity : Quantify residual solvents (e.g., methanol) via gas chromatography (GC) and measure heavy metals (As, Cd, Hg) using inductively coupled plasma mass spectrometry (ICP-MS), adhering to thresholds (e.g., As ≤2 ppm) .

- Stability : Conduct accelerated stability studies under varying pH (4–9) and temperatures (4°C–40°C). Monitor degradation via LC-MS for byproducts like pyroglutamic acid .

Q. What physicochemical properties are critical for experimental design involving this compound?

Key properties include:

These parameters inform solvent selection, reaction kinetics, and storage conditions .

Advanced Research Questions

Q. How can contradictions in reported biological activities of 5-oxo-L-prolinate derivatives be resolved?

Discrepancies in bioactivity data (e.g., antimicrobial vs. inert effects) may arise from:

- Impurity interference : Re-evaluate compound purity using orthogonal methods (e.g., NMR + LC-MS).

- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial studies) and include positive controls (e.g., ampicillin) .

- Structural analogs : Compare activity of this compound with methyl/tert-butyl esters to isolate salt-specific effects .

Q. What experimental designs optimize this compound’s role in CO₂ capture systems?

- Phase-changing absorbents : Test ProK/W/Eth (potassium prolinate/water/ethanol) solutions for CO₂ loading capacity. Use stirred equilibrium cells at 293–343 K and measure cyclic capacity against aqueous MEA .

- Data modeling : Apply the Soft-SRK equation to correlate CO₂ solubility with temperature and partial pressure (AAD <8%) .

Q. How do computational models predict the interaction of this compound with biomolecular targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., proline dehydrogenase). Validate with kinetic assays measuring Km/Vmax shifts .

- MD simulations : Analyze stability of ligand-protein complexes in saline buffers (0.9% NaCl) over 100-ns trajectories .

Q. What strategies mitigate environmental risks during large-scale this compound synthesis?

- Waste management : Treat methanol residues via fractional distillation (recovery >90%) .

- Biodegradation : Assess aquatic toxicity using OECD 301F (ready biodegradability) and algal growth inhibition tests .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.